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Compound of Interest

Compound Name: AZD7009

Cat. No.: B1666231 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the proarrhythmic potential of the novel

antiarrhythmic agent AZD7009 and the established class III antiarrhythmic drug, dofetilide. The

information presented is collated from preclinical experimental data to assist researchers and

drug development professionals in understanding the differential cardiac safety profiles of these

two agents.

Executive Summary
Preclinical studies indicate that AZD7009 exhibits a lower proarrhythmic risk compared to

dofetilide. While both drugs demonstrate efficacy in prolonging the cardiac action potential,

AZD7009's effects are characterized by a self-limited delay in ventricular repolarization and a

more homogenous impact across myocardial cell layers. In contrast, dofetilide produces a more

pronounced and less controlled prolongation of the QT interval, coupled with an increased

transmural dispersion of repolarization, factors strongly associated with a higher risk of

Torsades de Pointes (TdP).

Comparative Electrophysiological and
Proarrhythmic Effects
The following tables summarize the key quantitative findings from comparative preclinical

studies.
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Table 1: Effects on Ventricular Repolarization in Canine
and Rabbit Left Ventricular Wedge Preparations

Parameter AZD7009 Dofetilide Reference

Concentration

Response
Bell-shaped Monotonic [1][2]

QT Interval

Lengthening (Canine

Wedge)

15.9 +/- 1.3% at 3 µM 27.7 +/- 1.6% [1][2]

QT Interval

Lengthening (Rabbit

Wedge)

46.1 +/- 2.9% at 1 µM 100.8 +/- 10.0% [1][2]

Action Potential

Duration (APD)

Prolongation

Homogenous across

all cell layers

Predominantly in

midmyocardial and

endocardial layers

[1][2]

Transmural Dispersion

of Repolarization

(TDR)

Minimal increase Significant increase [1][2]

Table 2: Incidence of Proarrhythmic Events in
Experimental Models
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Proarrhythmic
Event

AZD7009 Dofetilide Reference

Early

Afterdepolarizations

(EADs) (Rabbit

Wedge)

1/4 preparations at 1

µM (Phase 2)

6/6 preparations

starting at 0.03 µM
[1][2]

R-on-T Extrasystoles

(Rabbit Wedge)
0/4 preparations 5/6 preparations [1][2]

Torsades de Pointes

(TdP) (Rabbit Wedge)
0/4 preparations 4/6 preparations [1][2]

TdP in Methoxamine-

Sensitized Rabbits (in

vivo)

0/8 rabbits 5/8 rabbits [1][2]

Mechanism of Action and its Implication for
Proarrhythmia
Dofetilide is a selective blocker of the rapid component of the delayed rectifier potassium

current (IKr), encoded by the hERG gene.[3][4][5] This selective IKr blockade leads to a

significant prolongation of the cardiac action potential and the QT interval.[3][4][5] However, this

mechanism is also directly linked to an increased risk of TdP.[3][4][5]

AZD7009, in contrast, exhibits a more complex mechanism of action, functioning as a multiple

ion channel blocker.[1][6] It inhibits not only IKr (hERG) but also the late sodium current (INaL)

and other repolarizing potassium currents.[1][6][7] The inhibition of the late sodium current is

thought to counteract excessive action potential duration prolongation, thereby mitigating the

risk of EADs and TdP.[6] This multi-channel effect likely contributes to the observed lower

proarrhythmic potential of AZD7009 compared to the more selective IKr blockade of dofetilide.

[6]

Fig. 1: Drug Action on Cardiac Ion Channels

Experimental Protocols
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Arterially Perfused Canine and Rabbit Left Ventricular
Wedge Preparation
This ex vivo model allows for the assessment of transmural electrophysiological effects of

compounds.

Preparation: A transmural wedge of the left ventricular free wall is dissected and cannulated

via a native coronary artery.[8][9]

Perfusion: The preparation is perfused with oxygenated Tyrode's solution at a constant

pressure.[10]

Recording: Transmembrane action potentials are recorded from the epicardial, M-region, and

endocardial surfaces using floating microelectrodes. A transmural ECG is also recorded.[8]

[9]

Drug Administration: AZD7009 and dofetilide are added to the perfusate at increasing

concentrations.

Endpoints: Changes in action potential duration (APD) at 90% repolarization (APD90), QT

interval, and transmural dispersion of repolarization (TDR) are measured. The incidence of

EADs, R-on-T extrasystoles, and TdP is documented.[1][2]
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Fig. 2: Ventricular Wedge Experimental Workflow
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Methoxamine-Sensitized Rabbit Model of Torsades de
Pointes (in vivo)
This in vivo model is used to assess the proarrhythmic potential of drugs in a whole-animal

system.

Animal Preparation: Rabbits are anesthetized.[11][12]

Sensitization: Methoxamine, an α-adrenergic agonist, is infused to create a sensitized state

for the development of TdP.[11][12]

Drug Administration: AZD7009 or dofetilide is administered via intravenous infusion.[1][2]

Monitoring: A continuous ECG is recorded to monitor heart rate, QT interval, and the

occurrence of arrhythmias.[11][12]

Endpoint: The primary endpoint is the incidence of TdP.[1][2]
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Fig. 3: In Vivo Proarrhythmia Assessment Workflow

Conclusion
The available preclinical data consistently demonstrate a more favorable cardiac safety profile

for AZD7009 compared to dofetilide. The multi-channel blocking mechanism of AZD7009,

particularly its inhibition of the late sodium current, appears to confer a protective effect against

the excessive QT prolongation and increased transmural dispersion of repolarization that are

characteristic of dofetilide and are known to be proarrhythmic. These findings suggest that

AZD7009 may represent a safer alternative for the management of cardiac arrhythmias,

although further clinical investigation is warranted to confirm these preclinical observations in

humans. It is important to note that development of AZD7009 was discontinued for non-

cardiovascular reasons.[13]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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